![molecular formula C20H23NO3 B2388305 Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate CAS No. 2418649-02-0](/img/structure/B2388305.png)
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate, commonly known as MNA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MNA belongs to the class of aziridine-containing compounds and has shown promising results in various scientific research applications.
作用機序
MNA exerts its anticancer activity by inducing apoptosis in cancer cells. It activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. MNA also inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and transcription factors, resulting in the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
MNA has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity. MNA also has a high affinity for the estrogen receptor, which makes it a potential candidate for the treatment of hormone-dependent cancers.
実験室実験の利点と制限
MNA has several advantages for lab experiments, including its low toxicity profile, high potency, and selectivity towards cancer cells. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. MNA also has a short half-life, which makes it difficult to maintain therapeutic concentrations in the body.
将来の方向性
MNA has shown promising results in preclinical studies, and several future directions can be explored to improve its efficacy and pharmacokinetic properties. One approach is to modify the chemical structure of MNA to improve its solubility and bioavailability. Another approach is to develop MNA-based prodrugs that can be activated in the tumor microenvironment. Additionally, combination therapy with other anticancer agents may enhance the efficacy of MNA in the treatment of cancer.
Conclusion:
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate, or MNA, is a synthetic compound that has shown promising results in scientific research applications, particularly in the field of cancer research. MNA works by inducing apoptosis in cancer cells and inhibiting the activity of HDACs. It has a low toxicity profile and is well-tolerated in animal models. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Several future directions can be explored to improve its efficacy and pharmacokinetic properties, including chemical modification and combination therapy.
合成法
The synthesis of MNA involves a multi-step process that starts with the preparation of 2-naphthoic acid. The acid is then converted to the corresponding acid chloride, which is further reacted with 1-(cyclopropylmethyl)aziridine-2-methanol to obtain the intermediate product. The intermediate is then treated with methyl magnesium bromide to give the final product, MNA. The overall yield of the synthesis process is around 30%.
科学的研究の応用
MNA has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. MNA works by inducing apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression.
特性
IUPAC Name |
methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-20(22)10-15-4-2-6-18-17(15)5-3-7-19(18)24-13-16-12-21(16)11-14-8-9-14/h2-7,14,16H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDUCJLRDMYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=C(C2=CC=C1)OCC3CN3CC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

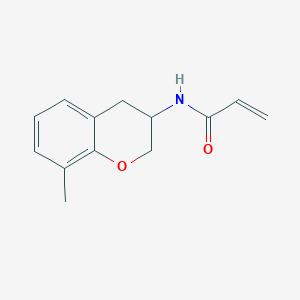
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)
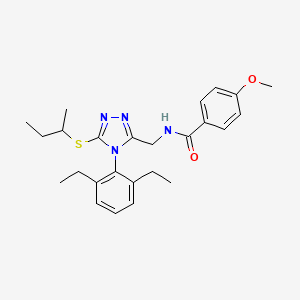
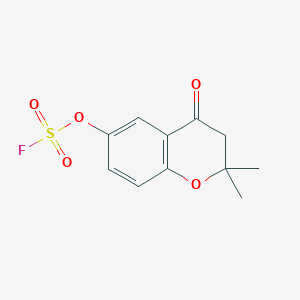
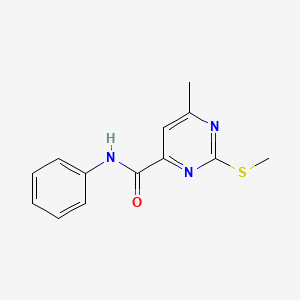
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2388236.png)
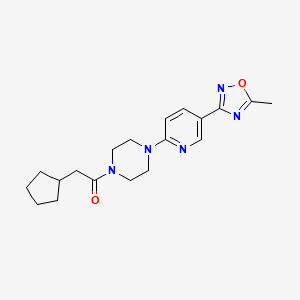

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)

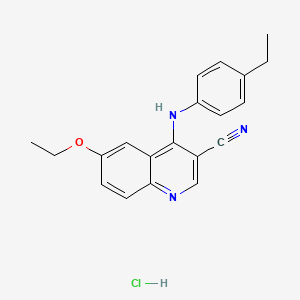
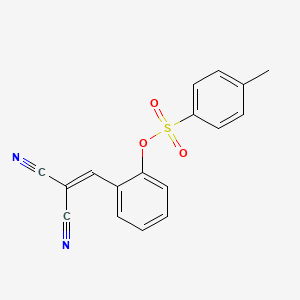
![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)